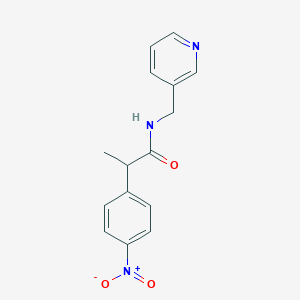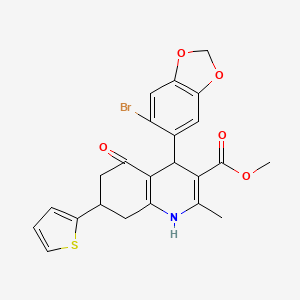![molecular formula C27H28FN5O6 B4074146 N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide](/img/structure/B4074146.png)
N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique combination of functional groups, including methoxy, fluorophenyl, piperazinyl, acetyl, amino, and nitro groups, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 3,5-dimethoxyaniline to introduce the nitro group at the 5-position.
Acylation: The acylation of the resulting nitro compound with 2-chloroacetyl chloride to form the corresponding acetamide.
Piperazine Derivatization: The reaction of the acetamide with 4-(4-fluorophenyl)piperazine to introduce the piperazinyl group.
Final Coupling: The coupling of the intermediate with 3,5-dimethoxybenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the methoxy groups can introduce a variety of functional groups, leading to derivatives with different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its potential therapeutic effects, including its activity against certain diseases or conditions.
Biochemistry: It can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound may have applications in the development of new materials, catalysts, or chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-chlorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide
- N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-bromophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide
- N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-methylphenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide
Uniqueness
The uniqueness of N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O6/c1-38-22-13-19(14-23(16-22)39-2)29-27(35)24-15-21(33(36)37)7-8-25(24)30-26(34)17-31-9-11-32(12-10-31)20-5-3-18(28)4-6-20/h3-8,13-16H,9-12,17H2,1-2H3,(H,29,35)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHCJSJLAAKBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-5-nitro-2-[[2-(2-pyridin-3-ylpiperidin-1-yl)acetyl]amino]benzamide](/img/structure/B4074070.png)
![7-{(4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074075.png)
![1-[3-(4-Iodophenoxy)propyl]azepane;oxalic acid](/img/structure/B4074083.png)
![1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4074091.png)
![N-(2-fluorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzamide](/img/structure/B4074100.png)
![4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4074103.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B4074109.png)


![1-[2-(3-Bromophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074127.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methylphenyl)acetamide](/img/structure/B4074140.png)
![1-[3-(4-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4074141.png)
![1-[4-(2-Iodo-4-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4074145.png)
![1-[3-(2-Methoxy-4-methylphenoxy)propyl]piperazine;hydrochloride](/img/structure/B4074156.png)
